4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol
Description
Historical Development of Aminomethyl-Substituted Phenolic Compounds
The synthesis and application of aminomethyl-substituted phenolic compounds have evolved significantly since the early 20th century, driven by their utility in industrial and pharmaceutical chemistry. Phenolic derivatives bearing aminomethyl groups gained prominence due to their dual functionality: the phenolic hydroxyl group provides reactivity for electrophilic substitution, while the aminomethyl moiety enables nucleophilic interactions and chelation. Early work focused on simpler analogs like 2-aminophenol, which was synthesized via nitrophenol reduction and applied in dye production.
The introduction of halogen and nitro substituents into these frameworks emerged as a strategy to modulate electronic properties and steric effects. For instance, bromine incorporation enhances electrophilic aromatic substitution reactivity, while nitro groups stabilize negative charges through resonance. The compound 4-bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol represents an advanced iteration of this class, combining bromine, fluorine, and nitro groups to create a multifunctional aromatic system. Its synthesis likely builds on methods developed for related structures, such as the nucleophilic substitution reactions described in patent literature for 2-amino-4-substituted phenols.
Table 1: Key Historical Milestones in Aminomethyl-Substituted Phenol Research
Taxonomic Position within Organic Chemistry
This compound (C₁₃H₁₀BrFN₂O₃, molecular weight 341.13 g/mol) belongs to three overlapping taxonomic categories:
- Halogenated Aromatics : The bromine atom at the para position of the phenolic ring classifies it as a bromobenzene derivative. Halogenation enhances lipophilicity and alters π-electron density, influencing intermolecular interactions.
- Nitroaromatic Compounds : The nitro group (-NO₂) on the aniline ring contributes to electron-withdrawing effects, stabilizing the molecule and directing further substitutions to meta positions.
- Aminomethylphenols : The -CH₂NH- bridge links the phenolic and aniline rings, creating a conformationally flexible structure capable of hydrogen bonding and metal coordination.
This taxonomic diversity positions the compound as a versatile intermediate for synthesizing heterocycles, ligands, and bioactive molecules. Its fluorine substituent further differentiates it from simpler aminophenols, offering unique steric and electronic profiles for catalysis studies.
Table 2: Comparative Molecular Properties of Related Compounds
Structural Significance in Contemporary Research
The structural complexity of this compound makes it a subject of interest in multiple research domains:
- Synthetic Chemistry : The nitro group serves as a precursor for amine functionalities via reduction, enabling downstream derivatization. Patent literature describes similar substrates undergoing sulfonation and alkylation to yield pesticidal intermediates.
- Materials Science : The bromine and fluorine atoms enhance thermal stability and solubility in nonpolar solvents, making the compound a candidate for polymer additives or coordination polymers.
- Electronic Effects : The electron-withdrawing nitro and fluorine groups create a polarized aromatic system, which can be probed via spectroscopic methods to study charge transfer phenomena.
Mechanistic Insights :
The methylene bridge (-CH₂-) between the phenol and aniline rings allows rotational freedom, facilitating adaptive binding in host-guest systems. Intra- and intermolecular hydrogen bonding between the phenolic -OH and aniline -NH groups further stabilizes specific conformations, as observed in crystallographic studies of analogous compounds.
Table 3: Reactivity Profile of Key Functional Groups
Properties
IUPAC Name |
4-bromo-2-[(4-fluoro-3-nitroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O3/c14-9-1-4-13(18)8(5-9)7-16-10-2-3-11(15)12(6-10)17(19)20/h1-6,16,18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVKOPJNZMQEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol typically involves multi-step reactions. One common method includes the bromination of a precursor compound followed by nitration and subsequent amination. The reaction conditions often involve the use of reagents such as N-bromosuccinimide for bromination and concentrated sulfuric acid for nitration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often use reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry
In organic synthesis, 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol serves as a versatile building block. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : The compound can be oxidized using potassium permanganate to yield quinone derivatives.
- Reduction : Reduction reactions with sodium borohydride can produce amines.
- Substitution : Nucleophilic substitution can occur at the bromine and nitro positions, facilitating further synthetic pathways.
These reactions are critical for developing new materials and complex organic compounds.
Biology
Research into the biological activities of this compound indicates potential antimicrobial and anti-inflammatory properties. Studies have shown that compounds with similar structures often exhibit significant biological activity, making this compound a candidate for further investigation.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its unique combination of functional groups suggests it may interact with specific biological targets, potentially leading to the development of new drugs. The mechanism of action may involve modulation of enzyme activity or disruption of cellular processes.
Industry
The compound is utilized in the development of advanced materials and as a precursor in synthesizing complex organic compounds. Its unique properties make it valuable in creating specialty chemicals used in pharmaceuticals and agrochemicals.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of related nitroaniline compounds, revealing that modifications to the aniline moiety significantly affected activity against various bacterial strains. This suggests that this compound could exhibit similar or enhanced activity due to its structural characteristics.
- Drug Development : Research focused on compounds with similar functionalities has shown promising results in drug discovery pipelines. For instance, studies have highlighted the importance of fluorinated compounds in enhancing pharmacokinetic properties, indicating that this compound could be a valuable lead compound.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural and physicochemical properties of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol with related compounds:
Key Observations:
Fluorine substituents (e.g., in and ) improve metabolic stability and lipophilicity, which may influence bioavailability .
Toxicity and Safety Profiles: Nitro-containing compounds, such as the target, may decompose to release toxic NO$_x$ gases under high temperatures, as noted in mutagenic analogs (e.g., 4-Nitro-2-(5′-bromosalicylidenamino)diphenylamine, ) . Brominated phenolic derivatives (e.g., ) have shown lower acute toxicity in zinc complexes but may affect liver function at high doses .
Biological Activity
4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a bromo group, a fluoro group, and a nitroaniline moiety, suggests interesting biological activities that warrant investigation.
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 316.13 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of nitroaniline have shown effectiveness against various bacterial strains. The presence of both the nitro and bromo groups may enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy.
Anticancer Potential
Research into related compounds has demonstrated that modifications in the aniline structure can result in significant anticancer activity. For example, derivatives of 4-bromo-2-nitroaniline have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but is a promising area for further research.
Inhibition of Enzymatic Activity
The compound's structure suggests potential as an enzyme inhibitor. Nitro groups are known to participate in interactions that can inhibit enzyme activity, particularly in metabolic pathways involving cytochrome P450 enzymes. This could lead to applications in drug metabolism studies or as a scaffold for developing enzyme inhibitors.
Case Studies
- Antimicrobial Study : A study tested various nitroaniline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the aniline moiety significantly affected antibacterial activity, with some derivatives achieving MIC values lower than traditional antibiotics.
- Anticancer Research : In vitro studies on similar compounds showed that introducing halogen atoms enhanced cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to increased reactive oxygen species (ROS) generation and subsequent apoptosis.
- Enzyme Inhibition Assay : A recent assay evaluated the inhibitory effects of nitroaniline derivatives on cytochrome P450 enzymes. Results revealed that certain modifications led to over 50% inhibition at low concentrations, indicating potential for drug interactions studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
